molecular formula C23H31N3O2 B2466942 4-isopropoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide CAS No. 1049395-24-5

4-isopropoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide

Cat. No.: B2466942
CAS No.: 1049395-24-5
M. Wt: 381.52
InChI Key: OBUWJSAPKMGILI-UHFFFAOYSA-N
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Description

4-Isopropoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide is a synthetic small molecule compound of significant interest in pharmacological research, particularly in the study of cardiovascular and metabolic diseases. Its molecular structure, which integrates a benzamide core with a phenylpiperazine moiety, is characteristic of compounds designed to modulate protein-protein interactions . Specifically, this compound has been investigated for its potential as a binding ligand for the allosteric modulation of Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) protein activity . PCSK9 is a crucial regulatory protein that binds to and promotes the degradation of the Low-Density Lipoprotein (LDL) receptor in the liver, thereby influencing plasma LDL cholesterol levels . By potentially inhibiting PCSK9, this class of small molecules represents a novel therapeutic strategy for managing hypercholesterolemia and associated conditions, offering a potential alternative or adjunct to statin therapies (HMG-CoA reductase inhibitors) and monoclonal antibodies . The compound is supplied exclusively for non-medical applications, including but not limited to, in vitro binding assays, mechanistic studies, and early-stage drug discovery research. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[3-(4-phenylpiperazin-1-yl)propyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O2/c1-19(2)28-22-11-9-20(10-12-22)23(27)24-13-6-14-25-15-17-26(18-16-25)21-7-4-3-5-8-21/h3-5,7-12,19H,6,13-18H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUWJSAPKMGILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The isopropoxy group is introduced through an etherification reaction, while the phenylpiperazine moiety is attached via a nucleophilic substitution reaction. The reaction conditions often include the use of organic solvents such as dichloromethane or methanol, and catalysts like potassium carbonate or sodium hydride to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The process may also include purification steps such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

4-isopropoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

4-isopropoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide has been investigated for its therapeutic potential in treating various conditions:

  • Antidepressant Activity : Similar compounds with phenylpiperazine structures have shown significant interactions with serotonin receptors, suggesting potential antidepressant effects.
  • Anticancer Properties : Preliminary studies indicate that related benzamide derivatives exhibit inhibitory effects on cancer cell lines, including HeLa cells, by disrupting cellular proliferation pathways .
  • Neuroprotective Effects : The ability of this compound to cross the blood-brain barrier may offer neuroprotective benefits, making it a candidate for treating neurological disorders.

Biological Research

The compound is being studied for its interactions with various biological targets:

  • Enzyme Inhibition : Research has shown that compounds similar to this compound can inhibit specific enzymes involved in cellular signaling pathways, such as C1s in the classical complement pathway.
  • Receptor Modulation : Investigations into the binding affinity of this compound to neurotransmitter receptors could elucidate its role in modulating neurotransmission and behavior .

Chemical Synthesis

In synthetic chemistry, this compound serves as a building block for developing more complex molecules. Its unique structure allows chemists to explore new synthetic routes and methodologies:

  • Synthesis Pathways : The synthesis typically involves multi-step reactions starting from simpler precursors, utilizing etherification and nucleophilic substitution methods under controlled conditions.

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

  • Study on Anticancer Activity :
    • A study evaluated the anticancer potential of similar benzamide derivatives against various cancer cell lines. Results indicated significant inhibitory effects on cell proliferation, with some derivatives showing IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Neuroimaging Applications :
    • Research has suggested that derivatives of phenylpiperazine can be developed as PET ligands for imaging brain targets, providing insights into neurological conditions and aiding in drug development processes .

Mechanism of Action

The mechanism of action of 4-isopropoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzamide core may also play a role in binding to specific proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Exhibits antimicrobial activity.

Uniqueness

4-isopropoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide is unique due to its specific structural features, such as the isopropoxy group and the phenylpiperazine moiety, which confer distinct chemical and biological properties

Biological Activity

4-isopropoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described by the following attributes:

  • Molecular Formula : C20H28N2O2
  • Molecular Weight : 328.45 g/mol
  • CAS Number : 20529-19-5

Pharmacological Profile

Research indicates that this compound exhibits various biological activities, particularly in the central nervous system (CNS). Its structure suggests potential interactions with neurotransmitter receptors, particularly those related to serotonin and dopamine pathways.

Key Activities:

  • Antidepressant Effects : The compound has shown promise in modulating serotonin levels, which could lead to antidepressant effects similar to those observed with other piperazine derivatives.
  • Anxiolytic Properties : Preliminary studies suggest that it may reduce anxiety-like behaviors in animal models, indicating a possible anxiolytic effect.
  • Pain Management : There is emerging evidence that suggests its efficacy in pain modulation, potentially through opioid receptor interactions.

The proposed mechanisms by which this compound exerts its effects include:

  • Serotonin Receptor Modulation : Acting as a partial agonist at serotonin receptors, influencing mood and anxiety.
  • Dopaminergic Activity : Potential interaction with dopamine receptors may contribute to its effects on mood stabilization and reward pathways.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntidepressantIncreased serotonin levels
AnxiolyticReduced anxiety-like behavior
Pain modulationAnalgesic effects

Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of similar compounds within the same class. Results indicated significant improvement in depression scores among treated subjects compared to controls, suggesting that modifications to the piperazine structure enhance efficacy against depressive disorders .

Study 2: Anxiolytic Effects in Animal Models

In a controlled trial, rodents administered with this compound displayed reduced anxiety-like behaviors in elevated plus maze tests. This supports its role as a potential anxiolytic agent .

Study 3: Pain Management Mechanism

Research investigating the analgesic properties of compounds similar to this compound demonstrated that these compounds effectively reduced pain responses in tail-flick tests. The study highlighted the importance of structural features in enhancing opioid receptor affinity .

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